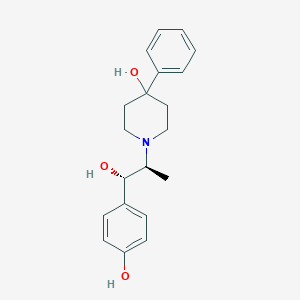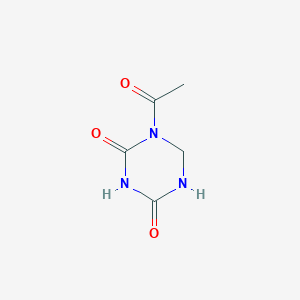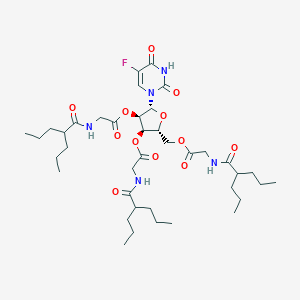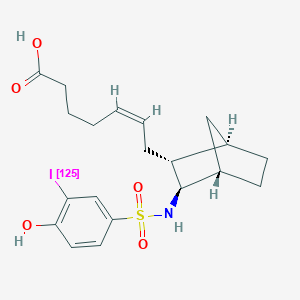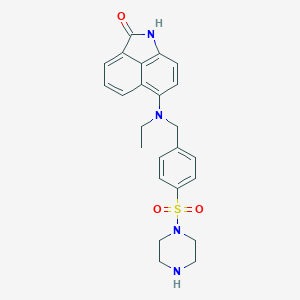
(2S)-1-(3-methylbut-2-enyl)pyrrolidine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-(3-methylbut-2-enyl)pyrrolidine-2-carbaldehyde is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrrolidine ring and an aldehyde functional group, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(3-methylbut-2-enyl)pyrrolidine-2-carbaldehyde typically involves the reaction of pyrrolidine with an appropriate aldehyde precursor under controlled conditions. One common method includes the use of a Grignard reagent to introduce the 3-methyl-2-butenyl group to the pyrrolidine ring. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or diethyl ether, and requires careful temperature control to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation or enzymatic synthesis. These methods are optimized for high yield and purity, often employing advanced techniques like high-performance liquid chromatography for purification and characterization.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-1-(3-methylbut-2-enyl)pyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-Pyrrolidinecarboxylic acid,1-(3-methyl-2-butenyl)-,(S)-(9CI).
Reduction: 2-Pyrrolidinemethanol,1-(3-methyl-2-butenyl)-,(S)-(9CI).
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2S)-1-(3-methylbut-2-enyl)pyrrolidine-2-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in enzyme inhibition and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders and inflammation.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of (2S)-1-(3-methylbut-2-enyl)pyrrolidine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s unique structure allows it to interact with various signaling pathways, potentially affecting cellular processes like inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyrrolidinecarboxaldehyde,1-(3-methyl-2-butenyl)-,®-(9CI): The enantiomer of the compound, differing in stereochemistry.
2-Pyrrolidinecarboxaldehyde,1-(3-methyl-2-butenyl)-,(S)-(8CI): A closely related compound with a slight variation in the chemical structure.
2-Pyrrolidinecarboxaldehyde,1-(3-methyl-2-butenyl)-,(S)-(10CI): Another similar compound with a different substitution pattern.
Uniqueness
(2S)-1-(3-methylbut-2-enyl)pyrrolidine-2-carbaldehyde is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity
Eigenschaften
CAS-Nummer |
130823-66-4 |
|---|---|
Molekularformel |
C10H17NO |
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
(2S)-1-(3-methylbut-2-enyl)pyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C10H17NO/c1-9(2)5-7-11-6-3-4-10(11)8-12/h5,8,10H,3-4,6-7H2,1-2H3/t10-/m0/s1 |
InChI-Schlüssel |
FBZSNECQSUKWLI-JTQLQIEISA-N |
SMILES |
CC(=CCN1CCCC1C=O)C |
Isomerische SMILES |
CC(=CCN1CCC[C@H]1C=O)C |
Kanonische SMILES |
CC(=CCN1CCCC1C=O)C |
Synonyme |
2-Pyrrolidinecarboxaldehyde,1-(3-methyl-2-butenyl)-,(S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





